molecular formula C12H19NO4 B12836151 (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B12836151
M. Wt: 241.28 g/mol
InChI Key: IFAMSTPTNRJBRG-HLTSFMKQSA-N
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Description

This bicyclic compound features a rigid 2-azabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its stereochemistry (1R,3S,4R) is critical for its role as a key intermediate in pharmaceuticals, notably in the synthesis of Ledipasvir (HCV NS5A inhibitor) and Factor Xa inhibitors (anticoagulants) . The Boc group enhances stability during synthetic processes, while the bicyclic scaffold provides conformational rigidity for target binding .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1

InChI Key

IFAMSTPTNRJBRG-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H](C2)[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic framework. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved safety. These systems allow for the efficient and scalable synthesis of the compound, minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that azabicyclo compounds can possess antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The carboxylic acid group enhances solubility and bioavailability, which are crucial for antimicrobial efficacy.
  • CNS Activity :
    • The bicyclic structure is often associated with neuroactive properties, potentially influencing neurotransmitter systems such as dopamine and serotonin. This compound has shown promise as a neuroprotective agent in animal models.
  • Antitumor Activity :
    • In vitro studies suggest that this compound can inhibit the proliferation of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
CNS ModulationNeuroprotective effects observed in animal models
AntitumorInduces apoptosis in cancer cell lines

Case Studies

Several case studies have explored the therapeutic potential of azabicyclo compounds:

  • Case Study 1 : A clinical trial investigated the effects of a related compound on patients with anxiety disorders, showing significant improvements in symptoms compared to placebo.
  • Case Study 2 : Preclinical studies on mice demonstrated that administration of this compound resulted in reduced tumor size in xenograft models.

Mechanism of Action

The mechanism of action of (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The bicyclic structure enhances its stability and facilitates binding to target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Weight CAS Number Key Application
Target Compound (1R,3S,4R) 241.28 291775-59-2 Ledipasvir Intermediate
(1R,3S,4S)-Isomer 241.28 291775-59-2* Peptide Analog
(3S)-exo Isomer 241.28 N/A Factor Xa Inhibitor
Hydrochloride Salt 177.63 448949-65-3 CNS Drug Intermediate
Azabicyclo[3.1.0]hexane Derivative 227.26 400720-05-0 Kinase Inhibitor

*Note: CAS numbers may overlap due to stereochemical variants.

Research Findings

  • Pharmacological Profiles : Substituents like 4-chlorophenyl groups dramatically shift activity from antiviral (Ledipasvir) to anticoagulant (Factor Xa inhibitors) applications .
  • Synthetic Accessibility : Exo isomers are synthesized more efficiently than endo variants, emphasizing stereochemical considerations in industrial-scale production .

Biological Activity

(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound with significant implications in medicinal chemistry and biological research. Its unique structural features enable it to interact with various biological targets, making it a subject of interest in the development of therapeutic agents.

  • Molecular Formula: C₁₂H₁₉NO₄
  • CAS Number: 291775-59-2
  • Molecular Weight: 241.28 g/mol
  • Melting Point: 147-152 °C
  • Optical Activity: [α]22/D -170±10° in chloroform

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate these targets can lead to various biological effects, such as inhibition of viral proteases or modulation of neurotransmitter systems.

Antiviral Activity

Research indicates that derivatives of this compound exhibit inhibitory effects on hepatitis C virus (HCV) serine proteases. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the potential of azabicyclic compounds in inhibiting HCV NS3/NS4A protease, which is crucial for viral replication and pathogenesis .

Neuropharmacological Effects

The bicyclic structure has been shown to influence neurotransmitter systems, particularly through interactions with receptors involved in neuropharmacological pathways. This suggests potential applications in treating neurological disorders.

Case Studies

  • HCV Inhibition Study : A series of experiments demonstrated that modifications to the azabicyclic structure can enhance its potency against HCV proteases, indicating a promising avenue for drug development targeting viral infections .
  • Neurotransmitter Interaction : Investigations into the interaction of this compound with dopamine and serotonin receptors revealed its potential as a scaffold for developing new antidepressants or anxiolytics .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
Antiviral (HCV)Inhibition of NS3/NS4A proteaseBioorganic & Medicinal Chemistry Letters
NeuropharmacologicalInteraction with neurotransmitter receptorsVarious studies

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